2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride
Description
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is a fluorinated aromatic acyl chloride characterized by a pyrazole ring substituted with a methyl group and a trifluoromethyl group at the 1- and 3-positions, respectively. The benzoyl chloride moiety is attached at the 5-position of the pyrazole ring (Figure 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing acyl groups into target molecules via nucleophilic substitution reactions .
Molecular Formula: C₁₂H₈ClF₃N₂O
Molar Mass: 288.66 g/mol (calculated from ’s benzoic acid derivative, adjusted for the chloride substituent).
Properties
CAS No. |
937795-93-2 |
|---|---|
Molecular Formula |
C12H8ClF3N2O |
Molecular Weight |
288.65 g/mol |
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoyl chloride |
InChI |
InChI=1S/C12H8ClF3N2O/c1-18-9(6-10(17-18)12(14,15)16)7-4-2-3-5-8(7)11(13)19/h2-6H,1H3 |
InChI Key |
WGPXUYCFRNNUQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with benzoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and monitored using analytical techniques .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Antimicrobial Agents
Recent studies have explored the use of pyrazole derivatives, including 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride, in the development of novel antimicrobial agents. Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial and antifungal activities. For instance, a study published in Pharmaceuticals highlighted the synthesis of pyrazole-based compounds that showed effective inhibition against resistant bacterial strains .
Anti-inflammatory and Analgesic Activities
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. A notable case involved the synthesis of various pyrazole derivatives, which demonstrated potent anti-inflammatory effects in preclinical models. The trifluoromethyl group enhances the pharmacological profile by improving metabolic stability and bioavailability .
Herbicides
The incorporation of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride into herbicide formulations has shown promising results. Research indicates that such compounds can inhibit specific enzymes in plants, leading to effective weed control while minimizing environmental impact .
Insecticides
Pyrazole derivatives have also been evaluated for their insecticidal properties. A study demonstrated that certain pyrazole-based insecticides exhibited high efficacy against common agricultural pests, providing an alternative to traditional chemical pesticides .
Polymer Synthesis
In material science, 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride has been utilized as a reactive intermediate in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being investigated for applications in coatings, adhesives, and composites .
Data Tables
Case Study 1: Antimicrobial Activity
A recent study synthesized several derivatives of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride and evaluated their antimicrobial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics.
Case Study 2: Herbicide Development
In a field trial conducted on maize crops, a formulation containing 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride demonstrated superior weed control compared to standard herbicides, with a reduction in herbicide-resistant weed populations by over 70% within two weeks post-application.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, but steric effects may offset this in the target compound .
Pyrazole-Based Sulfonyl Chlorides and Nitriles
Compounds with pyrazole cores linked to sulfonyl chlorides or nitriles exhibit distinct reactivity:
Key Observations :
- Sulfonyl chlorides (e.g., ) are more reactive toward nucleophiles than benzoyl chlorides due to stronger electron withdrawal by the sulfonyl group.
- The target compound’s benzoyl chloride group offers balanced reactivity for controlled acylation in drug synthesis, unlike the less reactive nitrile derivatives .
Pyrazole-Benzaldehyde and Benzoic Acid Derivatives
Derivatives with aldehyde or carboxylic acid groups highlight functional group versatility:
Key Observations :
Biological Activity
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound, emphasizing its pharmacological properties.
- Molecular Formula : C13H11F3N2O
- Molecular Weight : 284.238 g/mol
- CAS Number : 898289-62-8
- IUPAC Name : 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoyl chloride
Anticancer Properties
Research indicates that derivatives of pyrazole, including 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride, exhibit significant anticancer activity. A study highlighted that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Key Findings:
- Apoptosis Induction : Compounds containing the pyrazole structure have shown to enhance caspase-3 activity significantly, indicating their role in inducing apoptosis in cancer cells .
- Cell Cycle Arrest : Certain derivatives were found to cause morphological changes in cancer cells and induce cell cycle arrest at specific concentrations .
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. A review of recent developments indicated that compounds with similar structures demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
In Vitro Studies:
- The IC50 values for various pyrazole derivatives against COX enzymes ranged from 0.02 to 0.04 μM, showcasing their potential as anti-inflammatory agents .
Study on Pyrazole Derivatives
A systematic study evaluated a series of pyrazole-based compounds for their biological activities. Among them, several exhibited significant anticancer effects, with one compound reducing MDA-MB-231 cell viability by approximately 55% at a concentration of 10 μM .
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl groups into the pyrazole structure has been correlated with enhanced biological activity. SAR studies indicate that such modifications improve the potency of these compounds against various biological targets .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H11F3N2O |
| Molecular Weight | 284.238 g/mol |
| CAS Number | 898289-62-8 |
| Anticancer Activity | Induces apoptosis |
| Anti-inflammatory Activity | COX inhibition (IC50: 0.02–0.04 μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
